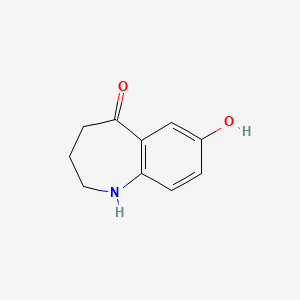

7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one is a heterocyclic compound with the molecular formula C10H11NO2. It belongs to the class of benzazepines, which are known for their diverse biological activities. This compound is characterized by a benzene ring fused to an azepine ring, with a hydroxyl group at the 7th position and a ketone group at the 5th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one typically involves the following steps:

Acylation Reaction: An acylation reaction between aniline derivatives and succinic anhydride to form an intermediate.

Intramolecular Cyclization: The intermediate undergoes intramolecular cyclization to form the benzazepine core.

Hydroxylation: Introduction of the hydroxyl group at the 7th position through selective hydroxylation reactions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

Reduction: Reduction reactions can target the ketone group, converting it to a hydroxyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene ring.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products:

Oxidation Products: Quinones.

Reduction Products: Alcohol derivatives.

Substitution Products: Halogenated or alkylated benzazepines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research has indicated that 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one exhibits significant biological activities:

-

Antidepressant Effects:

- The compound has been studied for its potential antidepressant properties. It may interact with neurotransmitter systems in the brain, particularly serotonin receptors, which are crucial for mood regulation.

- Anticancer Activity:

-

Neuropharmacological Applications:

- The structural features of the compound suggest potential neuropharmacological effects. Compounds with similar scaffolds have been linked to anxiolytic and neuroprotective activities.

Anticancer Mechanism Study

A study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated that treatment led to significant apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 25 | Intrinsic pathway activation |

Neuropharmacological Effects

In a separate study focusing on neuropharmacology, compounds structurally related to this compound were shown to modulate serotonin receptor activity. This suggests potential therapeutic applications in treating anxiety and depression.

Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ketone groups play crucial roles in binding to these targets, leading to modulation of their activity. The compound can influence various biochemical pathways, including those involved in neurotransmission and cellular signaling.

Vergleich Mit ähnlichen Verbindungen

7-Chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one: An intermediate in the synthesis of Tolvaptan, a vasopressin receptor antagonist.

1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one: Known for its anticonvulsant properties.

Uniqueness: 7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and ketone groups allows for diverse chemical reactivity and potential therapeutic applications.

Biologische Aktivität

7-Hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one is a bicyclic compound belonging to the benzazepine family, characterized by its unique structural features including a hydroxy group at the seventh position and a ketone functional group at the fifth position. This compound has garnered attention for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C10H11NO2

- Molecular Weight : Approximately 161.20 g/mol

- CAS Number : 1782194-16-4

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Anticancer Activity :

- Studies have shown that derivatives of benzazepine compounds possess anticancer properties. For instance, a related compound demonstrated an IC50 value of 0.67 µM against the MCF-7 cell line, indicating potent antiproliferative effects .

- The mechanism of action is believed to involve the regulation of apoptosis-related genes, highlighting its potential as an anticancer agent.

-

Neuroprotective Effects :

- Compounds with similar structures have been investigated for their neuroprotective properties. The benzazepine scaffold is known to interact with neurotransmitter systems, which could lead to therapeutic applications in neurodegenerative diseases.

- Cholinesterase Inhibition :

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes to its biological activity. The presence of the hydroxy and ketone groups plays a crucial role in its interaction with various biological targets:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 6-Fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraen-9-one | High | Fluorine substitution enhances reactivity |

| 3-(benzenesulfonyl)-11-methyl-3,11-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene | Moderate | Sulfonyl group increases solubility |

| 2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one | Moderate | Phenyl group affects electronic properties |

The distinct tricyclic structure combined with functional groups in this compound provides it with unique chemical reactivity and biological properties that differentiate it from other similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Antiproliferative Studies :

-

Neuroprotective Mechanisms :

- Investigations into the neuroprotective effects revealed that certain derivatives could mitigate oxidative stress in neuronal cells. This suggests a potential application in treating neurodegenerative disorders.

- Cholinergic Activity :

Eigenschaften

IUPAC Name |

7-hydroxy-1,2,3,4-tetrahydro-1-benzazepin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-7-3-4-9-8(6-7)10(13)2-1-5-11-9/h3-4,6,11-12H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXKWWIKMBYTBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C2)O)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.